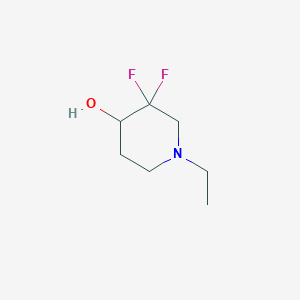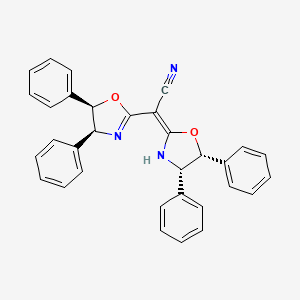
(E)-2-((4S,5R)-4,5-Diphenyl-4,5-dihydrooxazol-2-yl)-2-((4S,5R)-4,5-diphenyloxazolidin-2-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-((4S,5R)-4,5-Diphenyl-4,5-dihydrooxazol-2-yl)-2-((4S,5R)-4,5-diphenyloxazolidin-2-ylidene)acetonitrile is a complex organic compound featuring multiple chiral centers and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4S,5R)-4,5-Diphenyl-4,5-dihydrooxazol-2-yl)-2-((4S,5R)-4,5-diphenyloxazolidin-2-ylidene)acetonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Oxazolidine and Oxazoline Rings: These rings can be synthesized through cyclization reactions involving amino alcohols and aldehydes or ketones.
Coupling Reactions: The formation of the acetonitrile linkage may involve coupling reactions such as the Knoevenagel condensation.
Chiral Resolution: Given the presence of chiral centers, chiral resolution techniques may be employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the oxazolidine/oxazoline rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions may occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation Products: Quinones, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Halogenated aromatics, nitro compounds
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure products.
Materials Science:
Biology and Medicine
Drug Development: Investigation into its potential as a pharmacophore for the development of new therapeutic agents.
Biological Probes: Use as a probe to study biological processes involving chiral molecules.
Industry
Polymer Science: Incorporation into polymers to impart specific properties such as chirality or enhanced stability.
Mechanism of Action
The mechanism of action for (E)-2-((4S,5R)-4,5-Diphenyl-4,5-dihydrooxazol-2-yl)-2-((4S,5R)-4,5-diphenyloxazolidin-2-ylidene)acetonitrile would depend on its specific application. In catalysis, it may function by coordinating to a metal center, thereby influencing the stereochemistry of the reaction. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **(E)-2-((4S,5R)-4,5-Diphenyl-4,5-dihydrooxazol-2-yl)-2-((4S,5R)-4,5-diphenyloxazolidin-2-ylidene)acetate
- **(E)-2-((4S,5R)-4,5-Diphenyl-4,5-dihydrooxazol-2-yl)-2-((4S,5R)-4,5-diphenyloxazolidin-2-ylidene)acetamide
Uniqueness
The unique combination of oxazolidine and oxazoline rings, along with the presence of multiple chiral centers, distinguishes (E)-2-((4S,5R)-4,5-Diphenyl-4,5-dihydrooxazol-2-yl)-2-((4S,5R)-4,5-diphenyloxazolidin-2-ylidene)acetonitrile from other similar compounds. This structural complexity may confer unique reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
(2E)-2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-ylidene]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O2/c33-21-26(31-34-27(22-13-5-1-6-14-22)29(36-31)24-17-9-3-10-18-24)32-35-28(23-15-7-2-8-16-23)30(37-32)25-19-11-4-12-20-25/h1-20,27-30,34H/b31-26+/t27-,28-,29+,30+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDOSCUBNVZLAW-GRXKNKKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=C(C#N)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)N2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O/C(=C(\C#N)/C3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)/N2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234044.png)
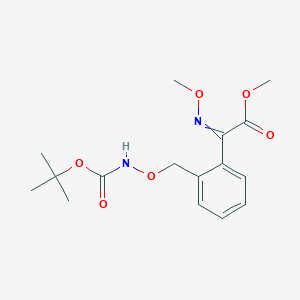
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234067.png)
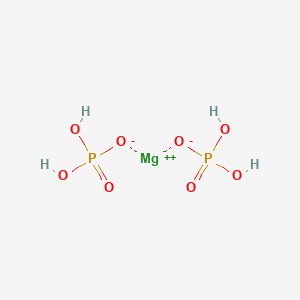
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B8234073.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine](/img/structure/B8234075.png)
![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8234091.png)
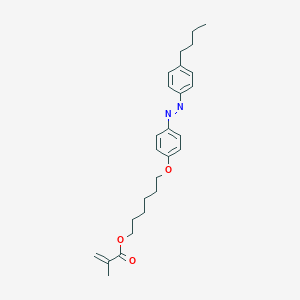
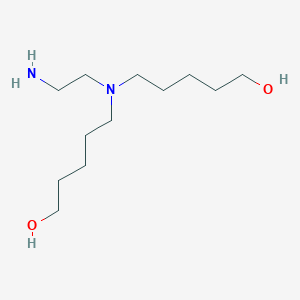
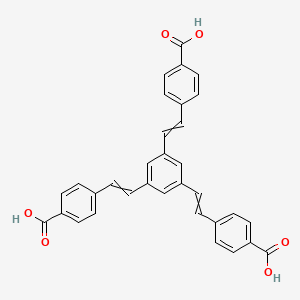

![2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile](/img/structure/B8234130.png)
